2-Methyl-4-nitroaniline

Description

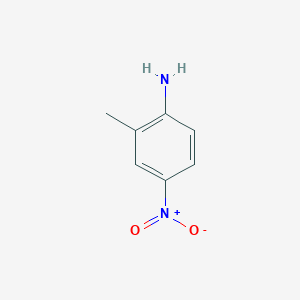

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTIQGSLJBWVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025629 | |

| Record name | 2-Methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-4-nitroaniline appears as yellow needles or mustard yellow powder. (NTP, 1992) | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1586 at 284 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

99-52-5 | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-toludine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFY36EWC4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

268 to 271 °F (NTP, 1992) | |

| Record name | 2-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Methyl-4-nitroaniline (CAS No: 99-52-5), a chemical intermediate with applications in the synthesis of dyes and other organic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical and Chemical Properties

This compound, also known as 4-nitro-o-toluidine, is an organic compound with the chemical formula C₇H₈N₂O₂.[1] It typically appears as yellow needles or a mustard yellow powder.[3][4] The following table summarizes its key physical properties for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 99-52-5 | |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Yellow needles or mustard yellow powder | [3][4] |

| Melting Point | 130-133 °C | [5][6] |

| Boiling Point | 294.61 °C (rough estimate) | [4][7] |

| Density | 1.1586 g/cm³ | [2][3][7] |

| Solubility | ||

| In water: < 1 mg/mL at 22 °C | [3] | |

| In other solvents: Soluble in ethanol, benzene, acetic acid, dichloromethane, DMSO, ethyl acetate, methanol, acetone, chloroform, and ether. | [2][6][7] | |

| pKa | 0.92 ± 0.10 | [7] |

| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |

| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N | [3] |

Experimental Protocols

Accurate determination of physical properties is critical for the reliable use of any chemical compound in research and development. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[7]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[1]

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[5]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Solubility Testing

Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 1 mL of water, ethanol, etc.) is added.[8]

-

The mixture is vigorously agitated using a vortex mixer or by shaking.[2]

-

The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.

-

-

Quantitative Measurement (for slightly soluble compounds):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (this may take several hours).

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

-

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9][10]

¹H NMR Acquisition:

-

A one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]

-

The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.[9]

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.[9]

Acquisition:

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The number of scans is adjusted to obtain a good signal-to-noise ratio.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a solid organic compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. scribd.com [scribd.com]

- 3. store.astm.org [store.astm.org]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. filab.fr [filab.fr]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]

Synthesis and Characterization of 2-Methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitroaniline, also known as 4-nitro-o-toluidine, is a key chemical intermediate with significant applications in the synthesis of azo dyes, pigments, and potentially as a building block in pharmaceutical development.[1][2] Its molecular structure, featuring an electron-donating methyl group and a powerful electron-withdrawing nitro group on an aniline frame, creates a versatile platform for further chemical modifications.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its analytical characterization. The information is presented to aid researchers in the efficient synthesis and reliable identification of this compound.

Synthesis Methodologies

The predominant synthetic strategy for this compound involves a multi-step process starting from either o-toluidine or p-toluidine.[1][3] A critical step in these syntheses is the protection of the highly reactive amino group, typically through acylation, prior to the nitration of the aromatic ring. This protection serves two main purposes: it prevents the oxidation of the amino group by the strong nitrating agents and controls the regioselectivity of the electrophilic aromatic substitution to favor the desired isomer.[4][5] Following nitration, the protecting group is removed by hydrolysis to yield the final product.[1]

Several acylating agents are commonly employed, with the choice impacting the overall yield and complexity of the procedure.[3] The most prevalent methods utilize acetic anhydride, p-toluenesulfonyl chloride, or benzenesulfonyl chloride for the protection step.[3]

Synthesis via Acetylation of p-Toluidine

A common and effective route involves the acetylation of p-toluidine, followed by nitration and subsequent hydrolysis. The bulky acetamido group directs the incoming nitro group primarily to the ortho position relative to itself.[4]

Experimental Protocol:

-

Step 1: Preparation of N-Acetyl-4-methylaniline: In a suitable reaction vessel, 4-methylaniline (p-toluidine) is reacted with acetic anhydride.[4] The mixture is typically stirred, and the temperature is controlled to remain below 80°C during the addition.[4] After the addition is complete, the reaction mixture is cooled to allow the product to precipitate. The solid N-acetyl-4-methylaniline is collected by vacuum filtration and can be recrystallized from an ethanol/water mixture.[4]

-

Step 2: Nitration of N-Acetyl-4-methylaniline: The N-acetyl-4-methylaniline is dissolved in glacial acetic acid, and concentrated sulfuric acid is added slowly while cooling the mixture in an ice-salt bath to maintain a temperature between 0 and 2°C.[4] A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 10°C.[4] After the addition, the reaction is stirred at room temperature for approximately one hour. The reaction mixture is then poured over crushed ice, and the precipitated N-acetyl-2-nitro-4-methylaniline is collected by filtration and washed with cold water.[4]

-

Step 3: Hydrolysis to this compound: The N-acetyl-2-nitro-4-methylaniline is suspended in an aqueous solution of potassium hydroxide in ethanol and refluxed for about an hour.[4] Water is then added dropwise to the hot solution, causing the this compound to crystallize as dark red needles.[4]

Synthesis using p-Toluenesulfonyl Chloride

An alternative protection strategy employs p-toluenesulfonyl chloride, which can lead to high yields of the desired product.[1]

Experimental Protocol:

-

Step 1: Formation of N-(p-toluenesulfonyl)-o-toluidine: o-Toluidine is reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide.[3]

-

Step 2: Nitration: The resulting N-(p-toluenesulfonyl)-o-toluidine is then nitrated.[3]

-

Step 3: Hydrolysis: The nitro-sulfonamide intermediate is hydrolyzed using sulfuric acid to yield this compound.[1] This method has been reported to achieve a yield of up to 95.0%.[3]

Synthesis using Benzenesulfonyl Chloride

Benzenesulfonyl chloride offers another viable protecting group for the synthesis of this compound.[1]

Experimental Protocol:

-

Step 1: Formation of N-Benzenesulfonyl-o-toluidine: o-Toluidine is reacted with benzenesulfonyl chloride.[6]

-

Step 2: Nitration: The N-Benzenesulfonyl-o-toluidine is dissolved in a solvent such as chlorobenzene, and nitration is carried out by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[1][6]

-

Step 3: Hydrolysis: The resulting 5-nitro-N-benzenesulfonyl-o-toluidine is subsequently hydrolyzed with sulfuric acid to afford this compound.[1] This route has a reported yield of 80%.[1][6]

Data Presentation

Quantitative Comparison of Synthesis Routes

| Starting Material | Protecting Group | Reported Yield (%) | Reference |

| p-Toluidine | Acetic Anhydride | Not explicitly stated in a single value, but is a common lab preparation. | [4] |

| o-Toluidine | p-Toluenesulfonyl chloride | 95.0 | [3] |

| o-Toluidine | Benzenesulfonyl chloride | 80 | [1][6] |

| o-Toluidine | Acetic Acid | 88.8 | [7] |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Yellow needles or mustard yellow powder | [2][8] |

| Melting Point | 130-132 °C | [9] |

| Solubility | Less than 1 mg/mL in water at 72 °F. Soluble in ethanol, ether, acetone, benzene, and chloroform. | [2][8] |

| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.89 (d), 7.88 (dd), 6.67 (d), 6.49 (br s, NH₂), 2.14 (s, CH₃) | [10] |

| IR Spectroscopy (KBr disc) | Key absorptions for NH₂, NO₂, and aromatic C-H and C=C bonds are expected. | [11] |

| Mass Spectrometry (EI) | m/z 152 (M⁺), 106, 77, 79, 94 | [8] |

| CAS Number | 99-52-5 | [1] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Caption: Synthetic workflow for this compound starting from p-toluidine.

Caption: Comparative synthetic workflows for this compound from o-toluidine.

Conclusion

This technical guide has outlined the primary synthetic pathways and characterization data for this compound. The choice of synthetic route will depend on factors such as desired yield, cost of reagents, and available laboratory equipment. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 8. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 99-52-5 [chemicalbook.com]

- 10. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(99-52-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-4-nitroaniline (CAS: 99-52-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitroaniline (CAS 99-52-5), a significant chemical intermediate. The information presented herein is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical Identity and Properties

This compound, also known as 4-Nitro-o-toluidine or Red Base RL, is an aromatic amine.[1] Its chemical structure consists of a toluene molecule substituted with an amino group and a nitro group.[2] This "push-pull" system, with an electron-donating methyl group and a strong electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 99-52-5[3] |

| Molecular Formula | C₇H₈N₂O₂[3] |

| Molecular Weight | 152.15 g/mol [3] |

| IUPAC Name | This compound[3] |

| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 |

| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N[3] |

| Synonyms | 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine, Azoic Diazo No. 34, C.I. 37100[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Description | Yellow needles or mustard yellow powder. | [3] |

| Melting Point | 130-132 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform. | [1] |

| Density | 1.1586 g/cm³ at 140 °C | [3] |

| pKa | 0.92 ± 0.10 | [4] |

| Flash Point | 157.3 °C (closed cup) |

Synthesis of this compound

The primary route for synthesizing this compound starts from o-toluidine and involves three main steps: protection of the amino group (acylation), nitration of the aromatic ring, and deprotection (hydrolysis).[2][5] The choice of the acylating agent is a key factor influencing the reaction's yield and purity.[5]

Experimental Protocol: Synthesis via Acylation, Nitration, and Hydrolysis

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Step 1: N-Acetylation of o-Toluidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.

-

Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 80°C.[6]

-

After the addition is complete, heat the mixture to reflux for a specified time to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature, which should cause the product, N-acetyl-o-toluidine, to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to improve purity.[6]

Step 2: Nitration of N-acetyl-o-toluidine

-

In a clean, dry flask, dissolve the N-acetyl-o-toluidine obtained from the previous step in glacial acetic acid.[6]

-

Slowly add concentrated sulfuric acid to the mixture while stirring and cooling in an ice/salt bath.[6]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, and cool it.[6]

-

Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature remains below 10°C.[6]

-

After the addition, allow the reaction to stir at room temperature for about an hour.[6]

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.[6]

-

Filter the product, wash it thoroughly with cold water, and dry it.[6]

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

-

In a round-bottom flask, suspend the nitrated product in a solution of aqueous ethanol.

-

Add a base, such as potassium hydroxide, to the suspension.[6]

-

Heat the mixture to reflux for approximately one hour.[6]

-

After reflux, add water dropwise to the solution, which will cause the this compound to crystallize as dark red needles.[6]

-

Filter the final product, wash with water, and dry.

Applications

This compound is a crucial intermediate in several industrial applications:

-

Dye Manufacturing : It is primarily used as a red base for ice dyeing and can be directly coupled with color phenol AS systems on fibers.[1] This makes it essential for dyeing materials like velvet, corduroy, and denim.[1] It is also a precursor for azo dyes, contributing to a wide range of vibrant and stable colors.[7]

-

Pigment Production : It can be used to synthesize pigments for inks.[1]

-

Photosensitive Materials : The compound is used to synthesize photosensitive diazonium salts for applications in photocopying, remote sensing, and holography.[1]

-

Organic Synthesis : It serves as a starting reagent in the synthesis of other chemicals, such as 3-chloro-5-methylphenyl isocyanate.[8] It is also used in the preparation of in-plane aligned nanofibers through electrospinning.[8]

-

Pharmaceutical Research : Its electron-deficient nature makes it a useful substrate for nucleophilic aromatic substitution and reductive transformations, creating novel intermediates for molecules with potential biological activity.[2]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[3] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[9] |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[9] |

| Specific Target Organ Toxicity (Repeated Exposure) (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[9] |

| Hazardous to the Aquatic Environment (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects[9] |

-

Symptoms of Exposure : Exposure can cause irritation to the eyes and skin.[3][10] Structurally similar chemicals may lead to methemoglobinemia.[3][10] Ingestion of less than 40 grams may be fatal or cause serious health damage.[11]

-

Personal Protective Equipment (PPE) : When handling this chemical, appropriate PPE should be worn, including gloves, eye shields, a face shield, and a dust mask (type N95 or equivalent).

-

Handling : Avoid all personal contact, including inhalation.[11] Use in a well-ventilated area.[11] Do not eat, drink, or smoke when using this product.

-

Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[8][10][11] Keep containers securely sealed.[11]

-

Spill Response : In case of a small spill, remove all ignition sources, dampen the solid material with 60-70% ethanol, and transfer it to a suitable container for disposal.[10] For larger spills, evacuate the area and alert emergency responders.[11]

Analytical Methods

The quantitative analysis of this compound in various matrices, such as environmental samples, can be performed using chromatographic techniques coupled with mass spectrometry. Isotope dilution mass spectrometry, using a deuterated internal standard like this compound-d3, is a powerful method for achieving high accuracy and precision.[12]

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis in Plasma

This is a representative protocol for the extraction and preparation of a plasma sample for the analysis of this compound.

-

Sample Spiking : To a known volume of the plasma sample, add a precise amount of the internal standard solution (e.g., this compound-d3 in acetonitrile).[13]

-

Protein Precipitation : Add a protein precipitation solvent, such as ice-cold acetonitrile containing 0.1% formic acid, to the plasma sample.[13]

-

Vortexing : Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation : Centrifuge the sample at a high speed to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in a solvent compatible with the LC-MS/MS mobile phase.[13]

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system for analysis.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

-

¹H NMR : The proton NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks for the aromatic protons and the methyl group protons.[14]

-

IR Spectroscopy : The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

While specific spectral data from the search results are limited, these techniques are standard for the characterization of this compound.

This guide provides foundational technical information for professionals working with this compound. For detailed, application-specific protocols and safety measures, consulting primary literature and established safety data sheets is strongly recommended.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 99-52-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 99-52-5 [chemicalbook.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-4-nitroaniline (also known as 4-nitro-o-toluidine), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.89 | d | 1H | Ar-H (H-5) |

| ~7.88 | dd | 1H | Ar-H (H-3) |

| ~6.67 | d | 1H | Ar-H (H-6) |

| ~6.49 | br s | 2H | -NH₂ |

| ~2.14 | s | 3H | -CH₃ |

Data sourced from a 399.65 MHz spectrum in DMSO-d6.[1]

¹³C NMR (Carbon-13) NMR Data

The following table presents the expected chemical shifts for the carbon atoms in this compound, based on analysis of its isomers and related structures. Aromatic carbons typically resonate in the 110-160 ppm range.

| Chemical Shift (ppm) | Assignment |

| ~152 | C-NH₂ |

| ~149 | C-NO₂ |

| ~127 | C-CH₃ |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~113 | Ar-CH |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The data below highlights the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| 1620-1580 | C=C stretching | Aromatic Ring |

| 1530-1480 | N-O asymmetric stretching | Nitro (-NO₂) |

| 1350-1300 | N-O symmetric stretching | Nitro (-NO₂) |

| 850-800 | C-H out-of-plane bending | Substituted Benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are dependent on the solvent used. For nitroanilines, a key absorption band is typically observed in the UV-Vis region, which may shift based on solvent polarity.

| Solvent | λmax (nm) |

| Ethanol | ~373 |

| Methanol | ~375 |

| Water | ~381 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

¹H NMR Acquisition :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Adjust the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

IR Spectroscopy (FTIR)

For solid samples like this compound, the following methods are common:

-

KBr Pellet Method :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

-

Attenuated Total Reflectance (ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

For both methods, typically 16-32 scans are co-added over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

-

Stock Solution Preparation : Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation : Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).

-

Spectrophotometer Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

-

Baseline Correction : Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.

-

Sample Measurement :

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the sample holder and run the absorbance scan.

-

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure and key spectroscopic correlations for this compound.

References

Crystal Structure of 2-Methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Methyl-4-nitroaniline (2M4NA), a molecule of significant interest in materials science and pharmaceutical research. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used for its structural determination, presenting a valuable resource for researchers in drug design and materials engineering.

Introduction

This compound (also known as 4-nitro-o-toluidine) is an organic compound with the chemical formula C₇H₈N₂O₂.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, an amino group, and a nitro group, gives rise to interesting solid-state properties. The specific arrangement of these functional groups influences the intermolecular interactions and the overall crystal packing, which in turn dictates the material's physical and chemical characteristics. Understanding the precise three-dimensional structure is crucial for applications ranging from the development of nonlinear optical (NLO) materials to the design of novel pharmaceutical compounds.

Physicochemical Properties

This compound typically appears as yellow needles or a mustard yellow powder.[1] It has a melting point in the range of 130-132 °C.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow needles or mustard yellow powder | [1] |

| Melting Point | 130-132 °C | [2][3] |

| CAS Number | 99-52-5 | [2] |

Crystallographic Data

The crystal structure of this compound was first determined by G. Zanotti, A. Del Pra, F. H. Cano, and S. Garcia-Blanco and published in Acta Crystallographica Section B in 1978. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 162581 .

The compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters are summarized in the table below.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 162581 |

| Empirical formula | C₇H₈N₂O₂ |

| Formula weight | 152.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.963(2) |

| b (Å) | 15.346(3) |

| c (Å) | 6.208(1) |

| α (°) | 90 |

| β (°) | 96.03(2) |

| γ (°) | 90 |

| Volume (ų) | 754.4(3) |

| Z | 4 |

Data sourced from the primary crystallographic study by Zanotti et al. (1978).

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a nearly planar benzene ring. The amino and nitro groups are key determinants of the electronic properties and intermolecular interactions. The precise bond lengths and angles within the molecule are critical for understanding its chemical behavior and for computational modeling studies.

(Note: Detailed bond lengths and angles are typically found within the Crystallographic Information File (CIF) associated with CCDC 162581 and in the full publication by Zanotti et al. (1978).)

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through recrystallization from a suitable solvent. A common method involves dissolving the commercially available compound in a solvent such as ethanol or ethyl acetate and allowing for slow evaporation at room temperature.[4] This process promotes the formation of well-ordered, single crystals.

X-ray Diffraction Data Collection and Structure Solution

The determination of the crystal structure of 2-Methyl-5-nitroaniline hydrate serves as a representative example of the general methodology.[5] A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[5] Data collection is performed on a diffractometer using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100 K) during data collection.[5]

A series of diffraction images are collected as the crystal is rotated.[5] These images are then processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[5] The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[5]

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

References

Molecular weight and formula of 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitroaniline (CAS No: 99-52-5), a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these workflows, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a yellow crystalline solid.[1] Its molecular structure, featuring a methyl and a nitro group on an aniline backbone, makes it a valuable precursor in various synthetic applications, including the manufacturing of dyes and active pharmaceutical ingredients.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [4][3] |

| CAS Number | 99-52-5 | [4][2][3] |

| Appearance | Yellow needles or mustard yellow powder | [1] |

| Melting Point | 130-132 °C | |

| Boiling Point | 341 °C at 760 mmHg | [5] |

| Solubility in Water | <0.1 g/100 mL at 22 °C | [6][5] |

| Solubility in Organic Solvents | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [6][5] |

| pKa (Predicted) | 0.92 ± 0.10 | [6][5] |

| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.89 (d), 7.88 (d), 6.66 (dd), 6.49 (d), 2.13 (s) ppm | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and quantitative analysis of this compound are presented below. These protocols are foundational for its application in research and development.

Synthesis of this compound from o-Toluidine

A common and effective method for the synthesis of this compound involves a three-step process starting from o-toluidine. This process includes the protection of the amino group by acylation, followed by nitration of the aromatic ring, and finally, deprotection via hydrolysis.

Step 1: Acylation (Amino Group Protection)

-

In a suitable reaction vessel, dissolve o-toluidine in a solvent such as glacial acetic acid.

-

Slowly add the acylating agent (e.g., acetic anhydride or p-toluenesulfonyl chloride) to the solution while stirring. The temperature should be controlled to prevent side reactions.

-

After the addition is complete, the reaction mixture is typically heated to ensure the completion of the acylation reaction.

-

The resulting N-acylated o-toluidine derivative is then isolated, often by precipitation in water, followed by filtration and drying.

Step 2: Nitration

-

The N-acylated o-toluidine is dissolved in a suitable solvent, such as concentrated sulfuric acid.

-

The solution is cooled to a low temperature (typically 0-10 °C) using an ice bath.

-

A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition, the reaction is stirred for a period to ensure complete nitration.

-

The reaction mixture is then carefully poured over crushed ice to precipitate the nitrated product.

-

The solid is collected by filtration, washed with water to remove residual acid, and dried.

Step 3: Hydrolysis (Deprotection)

-

The nitrated intermediate is suspended in an acidic solution, commonly aqueous sulfuric acid.

-

The mixture is heated under reflux for several hours to hydrolyze the acyl group and liberate the free amino group.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7. This causes the this compound to precipitate.

-

The yellow solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol outlines a robust method for the quantification of this compound in a biological matrix (e.g., plasma) using its deuterated analog (this compound-d3) as an internal standard.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare primary stock solutions of this compound and this compound-d3 (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of this compound.

-

Sample Preparation: To a known volume of the sample (and each calibration standard), add a fixed amount of the this compound-d3 internal standard solution.

2. Extraction:

-

Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile, to the samples. Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UHPLC column (e.g., a C18 column) for chromatographic separation.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and internal standard. Monitor specific precursor-to-product ion transitions for both this compound and this compound-d3.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Synthetic pathway for this compound from o-toluidine.

References

- 1. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 99-52-5 [matrix-fine-chemicals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 99-52-5 [m.chemicalbook.com]

- 7. This compound(99-52-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Health and Safety of 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Methyl-4-nitroaniline (CAS No. 99-52-5). The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow needles or mustard yellow powder | [1] |

| Melting Point | 130-132 °C | |

| Boiling Point | 294.61 °C (estimate) | [2] |

| Density | 1.1586 g/cm³ | [2] |

| Solubility | Insoluble in water.[3] Soluble in ethanol, ether, acetone, benzene, and chloroform. | [4] |

| Vapor Pressure | 20.4 hPa at 133.5 °C | [2] |

| Flash Point | 157.3 °C (closed cup) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [5] |

Symptoms of exposure may include irritation of the eyes and skin.[1] Structurally similar chemicals have been known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]

Toxicological Information

A summary of the available quantitative toxicological data is provided in Table 3.

Table 3: Quantitative Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 750 mg/kg | |

| LD₅₀ | Guinea pig | Dermal | > 500 mg/kg | |

| LC₅₀ | Rat | Inhalation | 0.51 mg/L (4 hours) | |

| ErC₅₀ | Chlorella vulgaris (Algae) | - | 1.5 mg/L (72 hours) | |

| BMDL (90-day study) | Male Wistar Rat | Oral | 1.503 mg/kg |

A recent 90-day oral toxicity study in Wistar rats identified the liver as a target organ for this compound toxicity. The study established a Benchmark Dose Lower Confidence Limit (BMDL) of 1.503 mg/kg for male rats. The mechanism of hepatotoxicity is suggested to be related to the upregulation of PPARγ expression, leading to liver dysfunction and inflammatory responses.

Experimental Protocols

The following sections outline the general methodologies for the key toxicological assessments cited in this guide. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity is typically determined using a method like the one described in the now-deleted OECD Guideline 401.[6] This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

-

Test Animals: Healthy young adult rodents (e.g., rats) of a single sex are used.[7]

-

Procedure: The test substance is administered in a single dose by gavage.[7] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.[7]

-

Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test animals) is calculated.[7] A full necropsy of all animals is performed at the end of the study.[7]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the potential adverse effects of short-term dermal exposure to the substance.[8]

-

Test Animals: Rodents such as rats, rabbits, or guinea pigs are typically used.[9]

-

Procedure: The substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[10] The animals are observed for 14 days for signs of toxicity and mortality.[10]

-

Endpoint: The LD₅₀ is determined, and a gross necropsy is performed on all animals.[10]

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline is used to assess the health hazards from short-term exposure to an inhaled substance, which can be a gas, vapor, or aerosol.[11][12]

-

Test Animals: Typically, young adult rats are used.[13]

-

Procedure: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period, usually 4 hours.[12] They are then observed for at least 14 days.[12][14]

-

Endpoint: The LC₅₀ (the concentration in the air that is lethal to 50% of the animals) is determined.[12] Daily observations, weight measurements, and a final gross autopsy are conducted.[14]

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater microalgae.[15]

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.[16]

-

Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance for 72 hours.[15] The growth of the algae is measured, usually by cell counts, at 24-hour intervals.[17]

-

Endpoint: The EC₅₀, which is the concentration that causes a 50% reduction in either the growth rate or the final cell yield compared to a control, is calculated.[16][17]

90-Day Oral Hepatotoxicity Study in Wistar Rats (Methodology Summary)

While the full experimental protocol for the recent hepatotoxicity study is not publicly available, the abstract indicates the following methods were employed:

-

Test Animals: Male Wistar rats.

-

Exposure: Oral administration of this compound for 90 days.

-

Parameters Assessed:

-

Serum biochemical indices (e.g., liver enzymes)

-

Hematological indices

-

Urinary indices

-

Inflammatory factors

-

Liver histopathological observations

-

Liver tissue PPARγ mRNA expression

-

-

Data Analysis: Benchmark dose (BMD) modeling was used to determine the BMDL.

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols should be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[18]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[19]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory protective device.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[18] Do not breathe dust.[5] Use in a well-ventilated area.[20]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[18] Keep away from heat and sources of ignition. Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[20]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Visualizations

Hazard and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound.

Proposed Hepatotoxicity Signaling Pathway

This diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity based on recent findings.

References

- 1. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 99-52-5 [m.chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. search.library.nyu.edu [search.library.nyu.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. eurolab.net [eurolab.net]

- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 16. eurofins.com.au [eurofins.com.au]

- 17. shop.fera.co.uk [shop.fera.co.uk]

- 18. eastharbourgroup.com [eastharbourgroup.com]

- 19. China this compound(CAS#99-52-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

The Genesis and Journey of a Dyetuff Keystone: A Technical Guide to 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and properties of 2-Methyl-4-nitroaniline, a pivotal intermediate in the chemical industry. Also known by names such as 4-Nitro-o-toluidine and Fast Red RL Base, this compound has played a significant role in the development of synthetic dyes and continues to be a valuable building block in organic synthesis.[1][2]

Discovery and Historical Context: A Product of the Dye Revolution

The chemistry of nitro compounds, which began to develop in the early 19th century, provided the essential precursors for many of these new dyes.[6] The synthesis of aromatic nitro compounds through nitration became a fundamental industrial process.[6][7] this compound, with its amino and nitro groups on a toluene backbone, was an ideal candidate as a diazo component for creating red and other colored azo dyes.[1] Its historical significance is underscored by its common name, "Fast Red RL Base," indicating its direct application in producing colorfast red dyes for textiles like cotton, viscose, and linen.[1][2][8]

The development of synthetic routes to nitroanilines was a focus of intense research, and reference works like Beilstein's Handbuch der Organischen Chemie (Beilstein Handbook Reference: 4-12-00-01809) and Ullmann's Encyclopedia of Industrial Chemistry chronicle the extensive knowledge gathered on these compounds.[9][10][11] Early production methods likely evolved from the general procedures for the nitration of protected anilines, a technique developed to control the position of the nitro group and prevent oxidation of the amino group.[12]

Physicochemical Properties

This compound is a yellow, crystalline powder or appears as yellow needles.[3][8] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3][11] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 130-132 °C | [5][13][14] |

| Boiling Point | 294.61 °C (estimate) | [5][14] |

| Density | 1.1586 g/cm³ | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol. | [5][8][14][15] |

| Appearance | Yellow needles or mustard yellow powder. | [3][8] |

| CAS Number | 99-52-5 | [3][11][13] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Data | Source |

| ¹H NMR | Chemical shifts are observed for the aromatic protons, the amino protons, and the methyl protons. | [7] |

| Mass Spectrometry | The molecular ion peak corresponds to the molecular weight of the compound. | [3] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and N-O stretching of the nitro group are present. | [7] |

Synthesis of this compound: A Comparative Overview

The predominant method for synthesizing this compound is a three-step process starting from o-toluidine. This involves:

-

Protection of the amino group via acylation.

-

Nitration of the aromatic ring.

-

Deprotection of the amino group through hydrolysis.

The choice of the acylating agent in the first step is a critical factor that influences the overall yield and purity of the final product. Below is a comparison of different synthetic routes.

| Acylating Agent | Overall Yield | Key Process Steps | Advantages | Disadvantages | Source |

| Acetic Anhydride | ~78.4% | Acylation with acetic anhydride, nitration with mixed acid (HNO₃/H₂SO₄), followed by hydrolysis. | Readily available and cost-effective acylating agent. | Moderate yield. | [14] |

| p-Toluenesulfonyl Chloride | ~95.0% | Reaction of o-toluidine with p-toluenesulfonyl chloride, followed by nitration and hydrolysis. | High yield. | More complex process and higher cost of the acylating agent. | [14][16] |

| Benzenesulfonyl Chloride | ~80% | N-Benzenesulfonyl-o-toluidine is dissolved in chlorobenzene, nitrated with nitric acid, and then hydrolyzed with sulfuric acid. | Good yield and an alternative to other acylating agents. | Involves the use of a chlorinated solvent. | [17] |

| Formic Acid | ~70.0% | Acylation with formic acid, nitration with mixed acid, and hydrolysis with sulfuric acid. | Lower yield compared to other methods. | [14] |

Experimental Protocols

Synthesis via Acetic Anhydride Acylation

This protocol is a common laboratory-scale synthesis of this compound.

Step 1: Acylation of o-Toluidine

-

In a suitable reaction flask, combine o-toluidine and glacial acetic acid.

-

Slowly add acetic anhydride to the mixture while maintaining the temperature below a specified limit (e.g., 60-80°C).

-

After the addition is complete, heat the mixture to reflux for a designated period (e.g., 2-4 hours) to ensure complete acylation.

-

Cool the reaction mixture to allow the product, N-acetyl-o-toluidine, to crystallize.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent like petroleum ether.

Step 2: Nitration of N-acetyl-o-toluidine

-

Dissolve the N-acetyl-o-toluidine from Step 1 in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

-

Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature remains low (e.g., below 10°C).

-

After the addition, allow the reaction to stir at room temperature for about an hour.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline.

-

Filter the solid product and wash thoroughly with cold water.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

-

Place the crude N-acetyl-2-methyl-4-nitroaniline in a flask with a solution of an acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., potassium hydroxide in ethanol/water).

-

Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis (e.g., 1-3 hours).

-

Cool the reaction mixture. If acidic hydrolysis was used, neutralize the solution with a base (e.g., sodium hydroxide) to a pH of approximately 7 to precipitate the this compound. If basic hydrolysis was used, the product may crystallize upon cooling or addition of water.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as an 80% aqueous ethanol solution, to obtain pure this compound.[8][14][18]

Visualizing the Synthesis

The general synthetic pathway for this compound starting from o-toluidine is a fundamental example of electrophilic aromatic substitution with the use of a protecting group strategy.

Caption: General three-step synthesis of this compound from o-toluidine.

Logical Workflow for Synthesis Route Selection

The selection of a specific synthetic route depends on a variety of factors including desired yield, purity requirements, cost of reagents, and process complexity.

Caption: Decision workflow for selecting a synthetic route for this compound.

Conclusion

This compound is a compound with a rich history rooted in the expansion of the synthetic dye industry. Its synthesis, primarily through a well-established three-step process from o-toluidine, offers various routes that can be tailored to specific laboratory or industrial needs based on factors like yield, cost, and complexity. The detailed understanding of its properties and synthesis continues to make it a valuable and versatile intermediate for researchers and professionals in chemistry and drug development.

References

- 1. umsl.edu [umsl.edu]

- 2. 4-nitro-o-toluidine (CAS 99-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A | springerprofessional.de [springerprofessional.de]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. psiberg.com [psiberg.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 10. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]

- 11. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. This compound | High-Purity Reagent [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroaniline, also known as 4-Nitro-o-toluidine or Fast Red RL Base, is a versatile chemical intermediate with significant applications in organic synthesis.[1] Its molecular structure, featuring an aniline ring substituted with a methyl group and a nitro group, makes it a valuable precursor for a diverse range of compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of azo dyes, pharmaceutically relevant benzimidazoles, and other important organic molecules.

Core Applications

The primary applications of this compound stem from the reactivity of its amino and nitro groups, as well as the aromatic ring. Key synthetic routes involving this compound include:

-

Azo Dye and Pigment Synthesis: As a diazo component, it is crucial for producing a variety of red, orange, and yellow azo dyes and pigments used in the textile, ink, and polymer industries.[1][2]

-